3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride
Overview
Description
“3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride” is a chemical compound with the molecular formula C12H15ClN2O . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds, such as 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, has been described in the literature . The process involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:InChI=1S/C12H13FN2O.ClH/c13-9-1-2-10-11(7-9)16-15-12(10)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H
. Chemical Reactions Analysis
Piperidine derivatives have been synthesized through various intra- and intermolecular reactions . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for certain kinases .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 256.71 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .Scientific Research Applications
Cholinesterase Inhibition
3-(4-Piperidinyl)-1,2-benzisoxazole hydrochloride derivatives demonstrate significant inhibitory activity against acetylcholinesterase (AChE). This inhibition is observed across different species including electric eel, human serum, and rat brain AChE. The benzisoxazole heterocycle is an effective bioisosteric replacement for the benzyl functionality in N-benzylpiperidine inhibitors. Maximum inhibition is noted with certain substitutions on the 1,2-benzisoxazole ring, indicating a strong structure-activity relationship (Rangappa & Basappa, 2005), (Basappa et al., 2004).
Neuroleptic Activity
Synthesized variants of 3-(4-Piperidinyl)-1,2-benzisoxazole show promising neuroleptic activities. Evaluation using assays like the climbing mice assay and inhibition of [3H]spiroperidol binding indicates a strong correlation between the chemical structure and neuroleptic efficacy. Here, the substituents on the benzisoxazole ring play a crucial role in determining the potency of these compounds (Strupczewski et al., 1985).
Antiproliferative Agents
Some derivatives of 3-(4-Piperidinyl)-1,2-benzisoxazole are explored for their antiproliferative properties. They have shown potent effects against various human carcinoma cells, indicating their potential use in cancer treatment. The structural variations, especially the substitution at the N-terminal of the benzisoxazole, significantly influence their antiproliferative activity (Prasad et al., 2009).
Antimicrobial Properties
Derivatives of 3-(4-Piperidinyl)-1,2-benzisoxazole, such as amides and chroman-2-carboxamides, demonstrate effective antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, with some showing superior inhibitory activity compared to standard drugs. This suggests their potential application in treating infections (Priya et al., 2005).
Potential as Fluorescent Probes
Novel benzimidazo[1,2-a]quinolines, substituted with piperidine, have been synthesized and show potential as DNA-specific fluorescent probes. This application stems from their enhanced fluorescence emission intensity in the presence of ct-DNA, highlighting their potential in biological imaging and analysis (Perin et al., 2011).
Mechanism of Action
Target of Action
It is known that piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, leading to downstream effects such as antiproliferation and antimetastatic effects on various types of cancers .
Pharmacokinetics
It is known that the pharmacokinetics of piperidine derivatives can vary widely, influencing their bioavailability .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic effects .
Action Environment
It is known that the action of piperidine derivatives can be influenced by various factors, including the physiological environment and the presence of other substances .
Properties
IUPAC Name |
3-piperidin-4-yl-1,2-benzoxazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-2-4-11-10(3-1)12(14-15-11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRIOVDBNNWSHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NOC3=CC=CC=C32.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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